5-Aminopyridine-2-carboximidamide hydrochloride
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Overview
Description
5-Aminopyridine-2-carboximidamide hydrochloride is a high-purity compound with a molecular formula of C6H9ClN4 and a molecular weight of 172.61 g/mol . This versatile chemical is used in various research and development endeavors due to its unique properties.
Preparation Methods
The synthesis of 5-Aminopyridine-2-carboximidamide hydrochloride involves the reaction of N’-aminopiridyne-2-carboximidamine with an excess of monoethyl oxalyl chloride . The compound is structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction . Industrial production methods typically involve similar synthetic routes but on a larger scale to meet the demand for pharmaceutical testing and other applications .
Chemical Reactions Analysis
5-Aminopyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including substitution reactions. For example, the selective displacement of chloride at specific positions can be achieved using different reagents . Common reagents and conditions used in these reactions include diazonium tetrafluoroborate generated from 2-aminopyridine, NaNO2, and a solution of HF and BF3 (HBF4) . Major products formed from these reactions include fluoropyridines and other substituted pyridines .
Scientific Research Applications
5-Aminopyridine-2-carboximidamide hydrochloride has a wide range of scientific research applications. It is used as an intermediate in the synthesis of various pharmacologically active compounds . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of drugs with potential anti-inflammatory and antimalarial activities . The compound’s versatility makes it valuable in industrial applications, particularly in pharmaceutical testing and development .
Mechanism of Action
The mechanism of action of 5-Aminopyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, influencing various biological processes . For example, it exhibits anti-inflammatory activity by inhibiting protein denaturation . The molecular targets and pathways involved in its action are still under investigation, but its potential therapeutic applications are promising .
Comparison with Similar Compounds
5-Aminopyridine-2-carboximidamide hydrochloride can be compared with other similar compounds, such as 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester . These compounds share structural similarities and exhibit similar pharmacological activities. this compound is unique due to its specific molecular structure and the range of reactions it can undergo . Other similar compounds include imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, which also have significant pharmacological potential .
Properties
Molecular Formula |
C6H9ClN4 |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
5-aminopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H8N4.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h1-3H,7H2,(H3,8,9);1H |
InChI Key |
HTILMVXEHVZPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C(=N)N.Cl |
Origin of Product |
United States |
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